molecular formula C15H13ClN2O B14576377 N-(4-Chlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide CAS No. 61517-20-2

N-(4-Chlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide

Cat. No.: B14576377
CAS No.: 61517-20-2
M. Wt: 272.73 g/mol
InChI Key: JBUTWEOJUNYPLY-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds that have shown significant biological activities and are used in various fields such as medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with isoindoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxides of the isoindole ring.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: These compounds share the 4-chlorophenyl group and have shown similar biological activities.

    N-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds also contain the 4-chlorophenyl group and are studied for their antiviral and antimicrobial properties.

Uniqueness

N-(4-Chlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide is unique due to its isoindole core structure, which imparts distinct chemical and biological properties. The combination of the isoindole ring with the 4-chlorophenyl group enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

61517-20-2

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-1,3-dihydroisoindole-2-carboxamide

InChI

InChI=1S/C15H13ClN2O/c16-13-5-7-14(8-6-13)17-15(19)18-9-11-3-1-2-4-12(11)10-18/h1-8H,9-10H2,(H,17,19)

InChI Key

JBUTWEOJUNYPLY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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